(S)-Quinuclidin-3-amine hydrochloride
Description
Significance of Chiral Bicyclic Amines in Contemporary Synthesis Research
Chirality plays a paramount role in modern drug discovery, as the stereochemistry of a molecule can profoundly influence its biological activity, safety, and pharmacokinetic profile. lookchem.comnih.gov Chiral amines, in particular, are key structural motifs found in approximately 40-45% of small-molecule pharmaceuticals and numerous other biologically active compounds. acs.org The demand for enantiomerically pure amines has spurred the development of innovative synthetic methods, with asymmetric catalysis being a central focus of modern chemical research. acs.org
Bicyclic amines, which feature two fused rings, offer a rigid and conformationally constrained scaffold. This rigidity is highly advantageous in synthesis as it reduces the number of possible conformations, allowing for more precise control over the spatial arrangement of functional groups. The rapid and efficient construction of complex chiral bicyclic amine structures is a significant goal in synthetic chemistry. nih.gov These scaffolds are integral to creating molecules with specific three-dimensional shapes designed to interact with biological targets like enzymes and receptors. nih.govacs.org Consequently, chiral bicyclic amines are foundational building blocks in the development of new therapeutic agents and advanced materials.
Overview of the Quinuclidine (B89598) Scaffold as a Research Platform
The quinuclidine ring system, a nitrogen-containing bicyclic structure known as 1-azabicyclo[2.2.2]octane, is a highly symmetrical and chemically stable scaffold. nih.gov This stability makes it a reliable platform for constructing a wide array of natural and synthetic compounds with diverse physiological activities. nih.gov The quinuclidine moiety is a core structural unit in several major Cinchona alkaloids, such as quinine (B1679958) and quinidine, which are known for their antimalarial properties. nih.gov
In medicinal chemistry, the quinuclidine scaffold is prized for its structural diversity and the broad range of biological activities exhibited by its derivatives. guidechem.com Synthetic compounds based on this framework have shown potential as anticholinergic, antihistamine, and antimicrobial agents. nih.gov The rigid nature of the quinuclidine core serves as a good foundation for cholinesterase binding, and its derivatives are explored as potential drugs for the cholinergic system. nih.gov Furthermore, the quinuclidine structure can be functionalized at various positions, allowing chemists to systematically modify its properties for specific applications, including its use as a ligand in asymmetric catalysis or as a compelling catalyst in reactions like the Baylis-Hillman reaction. nbinno.comresearchgate.net
Historical Context of (S)-Quinuclidin-3-amine Hydrochloride in Synthetic Methodologies
The utility of this compound in synthetic chemistry is well-established, primarily through its role as a key intermediate in the preparation of significant pharmaceutical compounds. An improved procedure for the synthesis of both (R)- and (S)-3-aminoquinuclidine was developed to serve as an important building block for chiral 5-HT3 serotonin (B10506) receptor antagonists. lookchem.com
Its most notable application is in the synthesis of Palonosetron, a potent serotonin 5-HT3 receptor antagonist used for preventing and treating chemotherapy-induced nausea and vomiting. chemicalbook.com (S)-quinuclidin-3-amine is a critical intermediate for producing Palonosetron hydrochloride. chemicalbook.commedchemexpress.com The specific stereochemistry of the (S)-enantiomer is crucial for the final drug's efficacy. lookchem.com The availability of this compound as a stable, high-purity chiral synthon has facilitated its use in both academic research and industrial-scale pharmaceutical production. nbinno.comlookchem.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37661-30-4 | nbinno.com |
| Molecular Formula | C₇H₁₄N₂·HCl | nbinno.com |
| Molecular Weight | 162.66 g/mol | nbinno.com |
| Appearance | White to off-white crystalline powder | nbinno.com |
| Melting Point | 245-250°C (decomposes) | nbinno.com |
| Solubility | Freely soluble in water and methanol (B129727) | nbinno.com |
Structure
2D Structure
Properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKFKRESWHJHB-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677298 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119904-90-4, 137661-30-4 | |
| Record name | (S)-3-Aminoquinuclidine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119904-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Quinuclidin 3 Amine Hydrochloride
Enantioselective Synthesis Strategies
The direct synthesis of the desired (S)-enantiomer of quinuclidin-3-amine hydrochloride avoids the loss of 50% of the material inherent in classical resolution of a racemic mixture. wikipedia.org This has driven the development of several enantioselective approaches.
Asymmetric Catalysis Approaches to Quinuclidine (B89598) Scaffolds
Asymmetric catalysis has emerged as a powerful tool for the synthesis of complex chiral molecules from simple starting materials. nih.gov In the context of quinuclidine synthesis, N-heterocyclic carbenes (NHCs) have been utilized as asymmetric organocatalysts. acs.org These catalysts can facilitate a variety of transformations with high enantioselectivity. acs.org For instance, a chiral triazole-derived carbene, in conjunction with quinuclidine itself as a co-catalyst, can be used in cascade reactions to form complex chiral structures. acs.org The mechanism often involves the formation of a Breslow intermediate, where the chiral catalyst environment dictates the stereochemical outcome of subsequent bond formations. acs.org
Another approach involves the use of metal-based catalysts. For example, an iridium-catalyzed intramolecular allylic dearomatization reaction has been shown to produce quinuclidine derivatives with high diastereo- and enantioselectivity. acs.org Similarly, salen(Al)-catalyzed enantioselective Michael additions have been employed to set key stereocenters in the synthesis of complex natural products containing the quinuclidine framework, such as quinine (B1679958) and quinidine. nih.govacs.org These methods highlight the versatility of asymmetric catalysis in constructing the chiral quinuclidine core. nih.gov
Chemoenzymatic Pathways for Chiral Quinuclidinol Precursors
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for producing enantiomerically pure compounds. rsc.orgnih.gov A key precursor for (S)-quinuclidin-3-amine is the corresponding chiral alcohol, (S)-3-quinuclidinol. The enzymatic reduction of 3-quinuclidinone is a well-established method to access chiral quinuclidinols. researchgate.net
While many reductases produce the (R)-enantiomer, researchers have identified specific enzymes capable of yielding (S)-3-quinuclidinol with high enantiomeric excess (ee). researchgate.netresearchgate.net For example, several quinuclidinone reductase genes were cloned from Rhodococcus erythropolis and expressed in E. coli. researchgate.net Two of these reductases, ReQR-13 and ReQR-25, were found to catalyze the reduction of 3-quinuclidinone to (S)-3-quinuclidinol with greater than 99% ee. researchgate.net In a whole-cell biocatalysis setup, E. coli expressing the ReQR-25 gene achieved a 93% conversion of 5 g/L of 3-quinuclidinone hydrochloride within 14 hours. researchgate.net
This chemoenzymatic approach provides a direct and highly selective route to the chiral alcohol precursor, which can then be converted to the desired amine.
Stereospecific Routes from Defined Chiral Precursors
The synthesis of chiral compounds can also be achieved by starting with a readily available chiral molecule and transforming it stereospecifically into the desired product. nih.gov This "chiral pool" approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.
For the synthesis of (S)-quinuclidin-3-amine, a key strategy involves the reduction of an imine formed from 3-quinuclidinone and a chiral amine, such as (S)- or (R)-1-phenylethylamine. lookchem.com The chiral auxiliary directs the reduction of the imine double bond, leading to the preferential formation of one diastereomer of the resulting amine. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched quinuclidin-3-amine.
Chiral Resolution Techniques for Quinuclidin-3-amine Enantiomers
When a racemic mixture of quinuclidin-3-amine is produced, chiral resolution becomes necessary to isolate the desired (S)-enantiomer.
Diastereomeric Salt Formation with Chiral Acids
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgpharmtech.com This technique relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by crystallization. pharmtech.comrsc.org
For the resolution of racemic quinuclidin-3-amine, a chiral acid, such as D-(-)-tartaric acid, can be used. wikipedia.orgscispace.com The reaction of the racemic amine with the single enantiomer of the chiral acid results in the formation of two diastereomeric salts: ((S)-quinuclidin-3-ammonium)-(D-tartrate) and ((R)-quinuclidin-3-ammonium)-(D-tartrate). Due to their different solubilities in a given solvent system, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. rsc.org The pure enantiomer of the amine can then be recovered by treating the isolated salt with a base to neutralize the acid.
| Resolving Agent | Target Enantiomer | Key Principle |
| D-(-)-Tartaric Acid | (S)-Quinuclidin-3-amine | Formation of diastereomeric salts with different solubilities. |
| L-(+)-Tartaric Acid | (R)-Quinuclidin-3-amine | Formation of diastereomeric salts with different solubilities. |
| (-)-Quinine | (R,R)-N,N-bis(phosphinomethyl)amine | Efficient resolving agent for specific amine derivatives. nih.gov |
Enzymatic Resolution Methods
Enzymatic resolution offers a green and highly selective alternative to classical chemical resolution methods. rsc.org This approach utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture. unipd.it
In the case of racemic amines, enzymatic resolution is often performed through enantioselective acylation. rsc.org A lipase (B570770), such as Candida antarctica lipase B (CaLB), can catalyze the acylation of the amine with an acyl donor. The enzyme's chiral binding pocket preferentially accommodates one enantiomer, leading to its selective acylation while the other enantiomer remains largely unreacted. The acylated amine can then be separated from the unreacted amine. Subsequently, the acyl group can be removed, often under basic conditions, to yield the enantiomerically pure amine. rsc.org
A "fully enzymatic" approach has also been developed, where the deacylation step is also catalyzed by an enzyme, such as a penicillin G acylase. rsc.org This avoids the use of harsh chemical reagents, making the process more environmentally friendly. rsc.org While the enantiomeric recognition by some lipases for certain aliphatic amines can be modest, a significant enhancement of the enantiomeric excess can often be achieved in the subsequent enzymatic hydrolysis step. rsc.org
| Enzyme | Reaction Type | Principle |
| Lipase (e.g., Candida antarctica lipase B) | Enantioselective Acylation | Selective reaction with one enantiomer of the racemic amine. rsc.org |
| Penicillin G Acylase | Deacylation | Enzymatic removal of the acyl group from the resolved amide. rsc.org |
Chiral Chromatography for Enantiomer Separation
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant technique for the analytical and preparative separation of chiral amines like quinuclidin-3-amine. mdpi.comyakhak.orgcsfarmacie.cz This method is essential for determining the enantiomeric composition of synthesis products and for isolating the desired enantiomer with high purity. mdpi.comyakhak.org
The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase. csfarmacie.czyoutube.com For a successful separation, at least three simultaneous intermolecular interactions must occur between the analyte and the CSP, with at least one interaction being stereochemically dependent. csfarmacie.cz These interactions can include hydrogen bonding, π-π interactions, dipole stacking, and steric repulsion, leading to the formation of transient diastereomeric complexes with differing stabilities. csfarmacie.czyoutube.com The enantiomer that forms the more stable complex is retained longer on the column, thus enabling separation. csfarmacie.cz
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely and effectively used for resolving chiral amines. mdpi.comyakhak.org For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate) have demonstrated high efficiency in separating various chiral amines. yakhak.org The selection of the mobile phase, which often consists of hexane (B92381) combined with modifiers like ethanol (B145695) or methanol (B129727) in normal-phase chromatography, is crucial for optimizing selectivity. csfarmacie.cz
The effectiveness of different CSPs can vary depending on the analyte. For some aliphatic amines, covalently bonded amylose-derived phases and coated cellulose-derived phases have shown excellent baseline separation. yakhak.org In some cases, derivatization of the amine, for example with trifluoroacetic anhydride, can enhance enantioselectivity on certain stationary phases. nih.gov
Chemical Transformation from Key Quinuclidinone and Quinuclidinol Intermediates
The synthesis of (S)-Quinuclidin-3-amine hydrochloride often proceeds through key intermediates such as 3-quinuclidinone and the enantiomers of 3-quinuclidinol (B22445). These precursors provide versatile platforms for introducing the chiral amine functionality.
Reduction of Quinuclidin-3-one Derivatives
A common route to chiral quinuclidine derivatives begins with the reduction of 3-quinuclidinone. While simple reduction with agents like sodium borohydride (B1222165) yields racemic 3-quinuclidinol, achieving the desired (S)-amine requires stereocontrolled methods. tsijournals.com
One advanced approach is asymmetric enzymatic reduction. Specific enzymes, such as quinuclidinone reductases, can catalyze the reduction of 3-quinuclidinone hydrochloride to produce (S)-3-quinuclidinol with very high enantiomeric excess (>99% ee). researchgate.net For example, reductases like ReQR-13 and ReQR-25, cloned from Rhodococcus erythropolis and expressed in E. coli, have proven effective for this transformation. researchgate.net
Another powerful method is catalytic asymmetric hydrogenation. Chiral ruthenium catalysts, such as those incorporating diphosphine ligands, can reduce 3-quinuclidinone to optically pure 3-quinuclidinol with high yields ( >95%) and enantioselectivity ( >99% ee). google.com This method offers mild reaction conditions and high efficiency. google.com A less direct, but effective, chemical method involves the reductive amination of 3-quinuclidinone. This can be achieved by reacting the ketone with a chiral amine, such as (S)-1-phenethylamine, to form a chiral imine intermediate, which is then reduced by a reagent like sodium borohydride to yield the desired chiral amine. lookchem.com
| Reduction Method | Substrate | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Enzymatic Reduction | Quinuclidinone Hydrochloride | E. coli expressing ReQR-25 | (S)-3-quinuclidinol | 93% conversion | >99% | researchgate.net |
| Catalytic Asymmetric Hydrogenation | 3-Quinuclidinone | RuXY-Diphosphine-bimaH | (S)-3-quinuclidinol | >95% | >99% | google.com |
| Reductive Amination | 3-Quinuclidinone | (S)-1-phenethylamine / NaBH4 | (S)-3-aminoquinuclidine | N/A | N/A | lookchem.com |
Conversion from Quinuclidin-3-ol Enantiomers
Once enantiomerically pure (S)-quinuclidin-3-ol is obtained, it can be converted into the corresponding (S)-amine. This transformation typically involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine source. Standard chemical transformations such as the Mitsunobu reaction or conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by reaction with an azide (B81097) salt and subsequent reduction are common strategies.
The synthesis of the precursor, (S)-quinuclidin-3-ol, can be achieved by the resolution of racemic 3-quinuclidinol. scispace.com This often involves esterification with a chiral acid, separation of the resulting diastereomeric esters by crystallization, and subsequent hydrolysis to yield the pure enantiomeric alcohol. scispace.com
Derivatization and Salt Formation Processes
The final step in the synthesis is the formation of the stable, crystalline hydrochloride salt. After the (S)-quinuclidin-3-amine free base is obtained, it is dissolved in a suitable solvent, such as ethanol or methanol. google.com Hydrogen chloride gas is then passed through the solution, or a solution of HCl in a solvent like isopropanol (B130326) is added, until the pH reaches approximately 1. google.com This causes the precipitation of this compound as a solid. google.com
The crude product is often purified by recrystallization. A common method involves dissolving the salt in a hot solvent mixture, such as ethanol/water or methanol/water, sometimes with the addition of activated carbon for decolorization. google.com Upon cooling, the purified white crystalline solid is obtained by filtration. google.com
In some synthetic routes, derivatization is used as part of the purification or resolution process. For example, racemic 3-aminoquinuclidine (B1202703) can be reacted with a chiral resolving agent like D-tartaric acid or D-mandelic acid. google.com This forms a pair of diastereomeric salts, one of which can be selectively crystallized. After separation, the chiral acid is removed to liberate the enantiomerically pure amine, which is then converted to the hydrochloride salt. google.com
Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield
Optimizing reaction parameters is crucial for maximizing both the chemical yield and the enantiomeric purity of the final product. Key variables include catalyst loading, solvent, temperature, and reactant concentration. researchgate.net
For asymmetric catalytic reactions, the choice of catalyst and any co-catalysts or additives is paramount. For instance, in a primary amine-catalyzed reaction, screening various Brønsted acids as co-catalysts can significantly improve enantioselectivity. researchgate.net The loading of both the primary catalyst and the co-catalyst must be carefully balanced; reducing the catalyst loading can sometimes maintain high enantiomeric excess (ee) while being more cost-effective. researchgate.net
The reaction solvent can have a profound effect on selectivity and yield. Changing the solvent can alter the transition state energies of the competing diastereomeric pathways. Temperature is another critical factor. Lowering the reaction temperature often enhances enantioselectivity, although it may also decrease the reaction rate and yield. researchgate.net Conversely, operating at room temperature might be preferable for practical and economic reasons if the selectivity remains acceptable.
Reactant concentration also plays a role. Running reactions under more dilute conditions can sometimes improve both yield and enantioselectivity. researchgate.net A systematic approach, where one parameter is varied while others are kept constant, is typically employed to identify the optimal set of conditions for a specific transformation.
| Parameter | Variation | Effect on Yield / Enantiopurity | Reference |
| Catalyst Loading | Lowering from 15 mol% to 10 mol% | Maintained high enantioselectivity (91% ee) with good yield (71%). | researchgate.net |
| Temperature | Decreasing from room temp. to -20 °C | Slightly improved enantioselectivity but decreased yield. | researchgate.net |
| Concentration | Using more dilute conditions | Improved both yield (to 80%) and enantioselectivity (to 94% ee). | researchgate.net |
| Co-catalyst | Screening various Brønsted acids | Identified (±)-mandelic acid as superior for enantioselectivity (92% ee). | researchgate.net |
Applications of S Quinuclidin 3 Amine Hydrochloride in Asymmetric Organic Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecular Construction
The unique stereochemistry and rigid conformational structure of (S)-Quinuclidin-3-amine hydrochloride render it an important chiral synthon. nbinno.comsmolecule.com It serves as a foundational element for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. lookchem.com The stability and ease of handling afforded by its hydrochloride salt form make it a preferred choice for various synthetic applications in both academic and industrial research. lookchem.com
The quinuclidine (B89598) nucleus is a key structural motif found in numerous natural products and is pivotal in the synthesis of therapeutically important compounds. researchgate.net (S)-Quinuclidin-3-amine provides a direct pathway for incorporating this rigid, nitrogen-containing bicyclic system into more complex heterocyclic structures. bldpharm.comlab-chemicals.com The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry, as these scaffolds are prevalent in medicines, agrochemicals, and functional materials. rsc.org The use of building blocks like (S)-quinuclidin-3-amine can streamline the assembly of these intricate molecular architectures. frontiersin.org For instance, derivatives of the quinuclidine ring system, such as azabicyclo[2.2.2]octan-3-one derivatives, exhibit a wide range of biological activities and are key components in catalysts for asymmetric reactions. researchgate.net
The defined stereocenter of (S)-quinuclidin-3-amine serves as a powerful anchor for controlling the stereochemistry of subsequent reactions, enabling the synthesis of molecules with multiple chiral centers. The rigid structure of the quinuclidine core restricts conformational flexibility, which can lead to high diastereoselectivity in reactions at other positions of the molecule or on substituents attached to it. This characteristic is invaluable in the synthesis of complex targets where precise control over multiple stereogenic centers is required. researchgate.net Research into the synthesis of chiral quinuclidinone analogs has demonstrated the feasibility of creating derivatives with three defined stereogenic centers, starting from chiral pool materials. researchgate.net This highlights the utility of the quinuclidine scaffold in building stereochemically dense molecules.
The primary amine group of (S)-quinuclidin-3-amine is a versatile functional handle for a variety of chemical transformations, including stereoselective alkylation and amidation reactions. smolecule.com These reactions allow for the introduction of diverse substituents onto the chiral scaffold. The amine group can undergo nucleophilic substitution with alkyl halides or acyl chlorides to form a wide array of N-alkyl or N-acyl derivatives. smolecule.com These reactions are fundamental in modifying the structure of the parent amine to build more complex molecules or to synthesize ligands and catalysts with tailored properties. For example, various N-substituted quinuclidine derivatives have been synthesized, demonstrating the utility of the amine as a reactive intermediate. lab-chemicals.com
Development and Utilization as Chiral Ligands and Organocatalysts
Beyond its role as a structural component, this compound is a key starting material for the synthesis of chiral auxiliaries, ligands, and organocatalysts. nbinno.comresearchgate.net Its rigid framework is advantageous for creating a well-defined chiral environment around a catalytic center, which is crucial for achieving high enantioselectivity. researchgate.net
The functional groups of (S)-quinuclidin-3-amine can be elaborated to create sophisticated chiral ligands for transition-metal catalysis. nbinno.com This field has revolutionized synthetic chemistry by enabling the functionalization of typically non-reactive C-H bonds. nih.gov Ligands derived from chiral amines can coordinate to a metal center, creating a chiral pocket that directs the stereochemical outcome of a reaction. The rigidity of the quinuclidine backbone helps to minimize conformational ambiguity, translating into higher enantioselectivity in catalyzed reactions. elsevierpure.com While many metals can be used, palladium has been extensively studied in coordination-assisted C-H functionalization. nih.gov The development of new ligands is critical to overcoming challenges such as the need for high temperatures and expanding the range of applicable metal catalysts. nih.gov For example, 3-acetoxyquinuclidine, a related quinuclidine derivative, has been used as a hydrogen atom transfer (HAT) catalyst in conjunction with nickel catalysis for C-H arylation, demonstrating the potential of the quinuclidine scaffold in modern catalytic systems. nih.gov
Table 1: Application of Quinuclidine Derivatives in Catalysis
| Catalyst System | Reaction Type | Role of Quinuclidine Derivative | Research Finding | Citation |
|---|---|---|---|---|
| Thiourea (B124793) derivative of (S)-3-aminoquinuclidine | Asymmetric Michael Addition | Organocatalyst | Catalyzed the addition of diethylmalonate to trans-β-nitrostyrene, albeit with mediocre yield and low enantioselectivity in initial studies. | researchgate.net |
| Thiourea derivative of (S)-3-aminoquinuclidine | Friedel-Crafts Alkylation | Organocatalyst | Showed organocatalytic properties in the reaction between indole (B1671886) and trans-β-nitrostyrene. | researchgate.net |
| 3-Acetoxyquinuclidine / Nickel | C–H Arylation | Hydrogen Atom Transfer (HAT) Catalyst | Enabled the cross-coupling of sp³ C-H bonds with aryl halides via a combination of photoredox and nickel catalysis. | nih.gov |
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a powerful tool in synthetic chemistry. frontiersin.orgresearchgate.net this compound is an excellent precursor for bifunctional organocatalysts, which contain both a Lewis basic site (the amine) and another functional group, such as a hydrogen-bond donor. researchgate.net
A notable example is the synthesis of a thiourea organocatalyst from (S)-3-aminoquinuclidine dihydrochloride. researchgate.net In this bifunctional catalyst, the quinuclidine nitrogen acts as a basic site, while the thiourea moiety functions as a hydrogen-bond donor to activate an electrophile. researchgate.net This catalyst was tested in several asymmetric reactions, including the Michael addition of ketones and malonates to nitroalkenes and the Friedel-Crafts alkylation of indoles. researchgate.net Although the initial results showed modest yields and low enantioselectivities, they confirmed the catalytic activity of the novel quinuclidine-derived thiourea and established a proof-of-concept for its use in organocatalysis. researchgate.net The development of such catalysts is an active area of research, with the potential to provide environmentally benign and highly selective synthetic methods. nih.govsemanticscholar.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₅ClN₂ |
| (S)-Quinuclidin-3-amine dihydrochloride | C₇H₁₆Cl₂N₂ |
| (S)-3-aminoquinuclidine | C₇H₁₄N₂ |
| trans-β-nitrostyrene | C₈H₇NO₂ |
| Diethylmalonate | C₇H₁₂O₄ |
| Indole | C₈H₇N |
| 3-Acetoxyquinuclidine | C₉H₁₅NO₂ |
| Nickel | Ni |
Design Principles for Quinuclidine-Based Catalytic Systems
The success of quinuclidine-based catalysts, particularly those derived from cinchona alkaloids, stems from their capacity for bifunctional activation. dovepress.com The design of these systems hinges on the strategic placement of two key functional domains: a nucleophilic/basic site and a Brønsted acid/hydrogen-bond donor site within a single chiral molecule.
The tertiary amine within the quinuclidine ring serves as the basic component. nih.gov Its role is typically to activate a nucleophile or pronucleophile by deprotonation (e.g., forming an enolate) or to activate an electrophile through nucleophilic attack (as seen in the Morita-Baylis-Hillman reaction). dovepress.comacs.org The inherent basicity of this nitrogen is a critical design parameter; for instance, it is approximately 1000 times more basic than the quinoline (B57606) nitrogen in cinchona alkaloids. dovepress.com
The second functional group, often a hydroxyl, primary amine, thiourea, or squaramide moiety, is typically positioned to interact with the electrophilic partner in the reaction. nih.gov This interaction, usually via hydrogen bonding, serves to activate the electrophile and, crucially, to orient it within the chiral environment of the catalyst. This dual activation model creates a highly organized transition state, which is essential for achieving high levels of stereocontrol.
Modifications to the quinuclidine scaffold itself or its substituents can significantly impact catalyst performance. nih.govresearchgate.net For example, altering the substituent at the C3 position of the quinuclidine ring can influence both catalytic activity and enantioselectivity. researchgate.netmit.edu Similarly, the saturation level of the vinyl group on the quinuclidine ring in cinchona alkaloids (vinyl vs. ethyl vs. ethynyl) has been studied, though in some Michael additions, this was found to have a less significant effect on yield and enantioselectivity than variations in the catalyst's acidic co-catalyst or H-bond donor moiety. nih.gov The development of catalysts often involves fine-tuning these structural features to optimize performance for a specific transformation. nih.govmdpi.com
Contributions to Specific Enantioselective Reactions
Catalysts derived from the (S)-quinuclidin-3-amine framework have been instrumental in advancing a wide range of enantioselective reactions, enabling the synthesis of complex chiral molecules with high stereopurity.
In the organocatalytic Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, quinuclidine-based catalysts are highly effective. nih.govresearchgate.net The catalytic cycle typically involves the quinuclidine nitrogen acting as a base to generate a reactive enamine or enolate from the donor species (e.g., a ketone or aldehyde). researchgate.net Simultaneously, the hydrogen-bonding group on the catalyst (such as a thiourea or hydroxyl group) activates the Michael acceptor (e.g., a nitroolefin or enone), directing its approach and controlling the facial selectivity of the addition. dovepress.com This dual activation mechanism is key to achieving high yields and enantioselectivities. nih.govetamu.edu
For example, cinchona alkaloid-derived primary amines can catalyze the reaction of isatins with aldehydes, where the primary amine group of the catalyst forms an enamine intermediate, and the protonated quinuclidine nitrogen activates the isatin (B1672199) via hydrogen bonding. dovepress.com Similarly, thiourea-based cinchona catalysts have been successfully employed in the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. nih.gov
Table 1: Examples of Quinuclidine-Catalyzed Asymmetric Michael Addition Reactions This table is interactive. You can sort and filter the data.
| Catalyst Type | Donor | Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Cinchona-derived Thiourea | Pentane-2,4-dione | trans-β-Nitrostyrene | High | High | nih.gov |
| Cinchona-derived Primary Amine | Isobutyraldehyde | Maleimide | ≥97 | 99 | nih.gov |
| Cinchona-derived Primary Amine | Pyrazolin-5-one | Chalcone | 95 | 92 | beilstein-journals.org |
The Friedel-Crafts alkylation, a fundamental C-C bond-forming reaction, involves the alkylation of an aromatic ring. nih.govyoutube.com Achieving high enantioselectivity in this process is a significant challenge, which has been addressed through the use of chiral catalysts, including those based on the quinuclidine scaffold. mdpi.comresearchgate.net The catalytic asymmetric Friedel-Crafts reaction of indoles, for instance, is a powerful method for accessing optically active indole derivatives, which are common motifs in pharmaceuticals. researchgate.net
In these reactions, a chiral Lewis acid complex, often formed in situ from a metal salt and a chiral ligand, is employed. While not directly using this compound itself as the catalyst, ligands incorporating the rigid quinuclidine framework, such as cinchona alkaloids, have been used to induce chirality. mdpi.com The catalyst coordinates to the electrophile (e.g., a nitroalkene), activating it for nucleophilic attack by the indole. The chiral environment created by the ligand dictates the face from which the indole attacks, thereby controlling the stereochemistry of the product. Recently, highly efficient reactions have been achieved with catalysts that alter the traditional reaction mechanism, where aromatization of the intermediate plays a key role in enantioselectivity. rsc.org
Table 2: Examples of Asymmetric Friedel-Crafts Alkylation This table is interactive. You can sort and filter the data.
| Catalyst System | Aromatic Substrate | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral Aziridine-Phosphine/Cu(I) | Indole | β-Nitrostyrene | Satisfactory | High | mdpi.com |
Asymmetric dearomatization reactions are powerful transformations that convert flat, aromatic compounds into complex, three-dimensional molecules, rapidly building molecular complexity. chinesechemsoc.orgresearchgate.net This process is thermodynamically challenging due to the loss of aromatic stabilization energy. researchgate.net Quinuclidine-based catalytic systems have been developed to overcome this barrier and control the stereochemical outcome.
An iridium complex paired with a chiral ligand, for example, has been used to catalyze an intramolecular allylic dearomatization reaction to construct the quinuclidine scaffold itself with high diastereo- and enantioselectivity. chinesechemsoc.org More relevant to the use of quinuclidine derivatives as catalysts, an enantioselective dearomatization of isoquinolines has been achieved using a simple thiourea catalyst derived from tert-leucine. nih.gov In this reaction, the catalyst activates the isoquinoline (B145761) through acyl activation, and a silyl (B83357) phosphite (B83602) acts as the nucleophile. The thiourea catalyst, through anion-binding, controls the stereochemistry of the nucleophilic attack that breaks the aromaticity, generating cyclic α-aminophosphonates with high enantioselectivity. nih.gov
Table 3: Example of Asymmetric Dearomatization This table is interactive. You can sort and filter the data.
| Catalyst Type | Substrate | Nucleophile | Product Type | Yield | Enantiomeric Excess (ee %) | Reference |
|---|
The versatility of the quinuclidine scaffold is evident in its application to other important asymmetric transformations.
Morita-Baylis-Hillman (MBH) Reaction: The MBH reaction creates a C-C bond between an activated alkene and an aldehyde, catalyzed by a nucleophilic amine like quinuclidine. organic-chemistry.orgacs.orgacs.org Quinuclidine has been shown to be a highly efficient catalyst for this process. organic-chemistry.orgacs.org To improve catalyst recyclability and sustainability, quinuclidine has been immobilized on ionic liquid supports. organic-chemistry.orgacs.org These supported catalysts show activity comparable to their non-immobilized counterparts and can be recovered and reused multiple times without a significant drop in performance. organic-chemistry.orgacs.orgacs.org
Table 4: Ionic Liquid-Immobilized Quinuclidine in the Morita-Baylis-Hillman Reaction This table is interactive. You can sort and filter the data.
| Aldehyde | Activated Alkene | Yield (%) | Catalyst Reusability | Reference |
|---|---|---|---|---|
| p-Chlorobenzaldehyde | Methyl acrylate | 95 | 6 times | organic-chemistry.orgacs.org |
| Benzaldehyde | Methyl acrylate | 92 | 6 times | organic-chemistry.orgacs.org |
| p-Nitrobenzaldehyde | Acrylonitrile | 99 | 5 times | thieme-connect.com |
Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction is a premier method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org The reaction's success relies on an osmium tetroxide catalyst used in conjunction with a chiral ligand. The most effective ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which both feature the quinuclidine core. wikipedia.orgyale.edu The rigid quinuclidine framework binds to the osmium center, creating a chiral pocket that directs the osmylation of one face of the olefin over the other, leading to exceptionally high enantioselectivities. york.ac.uk The choice between the pseudoenantiomeric DHQ and DHQD ligands allows for the selective synthesis of either enantiomer of the diol product. wikipedia.org
Computational and Theoretical Investigations
Quantum Chemical Studies of Stereoselectivity and Reaction Mechanisms
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of stereoselectivity and reaction pathways in catalysis. For chiral catalysts such as derivatives of quinuclidine (B89598), these computational approaches can map out the energetic landscape of a reaction, identifying the key factors that govern the preferential formation of one enantiomer over another.
Density Functional Theory (DFT) has become an essential tool for modeling various scientific phenomena, including those in material science, biotechnology, and catalysis. DFT calculations are frequently used to determine the geometries and energies of transition states in chemical reactions. In the context of asymmetric catalysis involving (S)-Quinuclidin-3-amine or its derivatives, DFT can be employed to model the interaction between the catalyst, reactants, and the resulting transition state structures.
By calculating the energy barriers for the pathways leading to different stereoisomers, researchers can predict the enantioselectivity of a reaction. For instance, in a hypothetical catalytic reaction, the transition state leading to the (R)-product might have a higher calculated energy barrier compared to the transition state leading to the (S)-product, thus explaining the experimentally observed enantiomeric excess. These calculations can reveal that the alteration of a catalyst's surface under certain conditions can promote its catalytic activity by lowering the activation energy barrier of the reaction.
To illustrate the application of DFT in predicting stereoselectivity, consider the following hypothetical data for a reaction catalyzed by a derivative of (S)-Quinuclidin-3-amine.
| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Ratio (e.r.) |
| TS-S | S | 15.2 | 95:5 |
| TS-R | R | 17.0 | |
| This table presents hypothetical DFT-calculated Gibbs free energy of activation (ΔG‡) for the transition states leading to the S and R enantiomers. The lower energy barrier for TS-S suggests it is the favored pathway. |
DFT calculations are crucial for mapping out the entire catalytic cycle, providing a step-by-step understanding of the reaction mechanism. This allows for the identification of the stereochemistry-determining step and the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for chiral induction. For catalysts derived from natural products like Cinchona alkaloids, which contain a quinuclidine core, computational studies can elucidate how the catalyst's conformation and the arrangement of its functional groups create a chiral environment.
A plausible reaction mechanism and transition state can be proposed to clarify the origin of high stereoselectivity. For example, the catalyst might react with a substrate to form a chiral intermediate, which then dictates the facial selectivity of the subsequent bond formation. DFT can model these intermediates and transition states, revealing the key interactions that stabilize the favored pathway.
| Catalytic Step | Intermediate/Transition State | Key Stabilizing Interactions | Role in Stereoselectivity |
| Catalyst-Substrate Binding | Chiral Complex | Hydrogen bonding to the amine group | Pre-organizes the substrate for facial attack |
| Stereodetermining Step | Diastereomeric Transition States | Steric hindrance from the quinuclidine cage | Destabilizes the transition state leading to the minor enantiomer |
| Product Release | Catalyst Regeneration | - | Regenerates the active catalyst for the next cycle |
| This table illustrates a hypothetical breakdown of a catalytic cycle, highlighting the role of the chiral catalyst at each stage and the interactions that determine the stereochemical outcome, as could be elucidated by DFT studies. |
Molecular Modeling and Simulation of Chiral Interactions
Molecular modeling and simulations, particularly Molecular Dynamics (MD), offer a dynamic perspective on chiral interactions. These methods are essential for understanding how molecules behave over time, providing insights into their conformational preferences and intermolecular interactions, which are critical for chiral recognition.
Molecular Dynamics (MD) simulations are used to explore the conformational landscape of molecules by simulating their motion over time. For a conformationally flexible molecule like (S)-Quinuclidin-3-amine, MD simulations can reveal the relative populations of different conformers in solution. This is crucial because the catalytic activity and selectivity of a chiral molecule can be highly dependent on its preferred conformation.
MD simulations can provide a dynamic representation of the interactions occurring between a chiral selector and a substrate. Unlike docking techniques that identify a single most stable complex, MD simulations consider a distribution of complexes based on their energy profiles, offering a more realistic picture of the events. The simulations can be analyzed to determine parameters such as Root Mean Square Deviation (RMSD) to assess the stability of different conformations. A lower average RMSD value generally indicates a more stable conformation.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Population (%) | Average RMSD (Å) |
| A | 60° | 75 | 0.5 |
| B | 180° | 20 | 1.2 |
| C | -60° | 5 | 1.8 |
| This table provides hypothetical data from an MD simulation of (S)-Quinuclidin-3-amine, showing the relative populations and stability of its major conformers. |
Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the determined structure and conformation of a chiral molecule. Residual Dipolar Couplings (RDCs) are sensitive probes for molecular structure and dynamics in solution, providing information on the relative orientation of bonds.
Theoretically predicted RDCs can be calculated from a computed alignment tensor using a DFT-optimized structure as the input. These predicted values are then compared with experimentally measured RDCs to determine the three-dimensional structure of the molecule in solution. This combined experimental and computational approach is a powerful tool for the stereochemical assignment of natural products and other chiral molecules.
| Bond Vector | Experimental RDC (Hz) | Predicted RDC (Hz) - Conformer A | Predicted RDC (Hz) - Conformer B |
| C2-H2 | 12.5 | 12.3 | 8.7 |
| C4-H4 | -8.2 | -8.5 | -5.1 |
| N1-C7 | 5.6 | 5.4 | 9.2 |
| This table shows a hypothetical comparison of experimental RDCs with those predicted for different conformers of a quinuclidine derivative, demonstrating how such data can be used to identify the dominant solution-state conformation. |
Computational methods are widely used to study the principles of enantioselective recognition, which is fundamental to many biological processes and separation technologies. Theoretical simulations can rationalize both the enantioselective assembly of chiral molecules and their recognition of chiral substrates.
By modeling the interaction between a chiral host, such as a receptor or a chiral stationary phase, and the enantiomers of a guest molecule like (S)-Quinuclidin-3-amine, it is possible to calculate the binding free energies for the formation of diastereomeric complexes. A significant difference in binding energy between the two diastereomeric complexes indicates a high degree of enantioselective recognition. These calculations can pinpoint the specific interactions, such as hydrogen bonds, cation-π, or π-π interactions, that are responsible for the chiral discrimination.
| Diastereomeric Complex | Calculated Binding Free Energy (kcal/mol) | Key Differentiating Interactions | Predicted Recognition Efficiency |
| Host-(S)-Quinuclidin-3-amine | -8.5 | Strong hydrogen bond with the amino group; Favorable steric fit | High |
| Host-(R)-Quinuclidin-3-amine | -6.2 | Weaker hydrogen bond; Steric clashes | |
| This table provides an example of how computational methods can be used to predict the enantioselective recognition of (S)-Quinuclidin-3-amine by a chiral host, based on the calculated binding free energies and analysis of intermolecular interactions. |
Analytical Techniques for Enantiomeric Purity and Research Characterization
Chiral Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are paramount for resolving enantiomers and accurately determining the enantiomeric purity of chiral compounds. For (S)-Quinuclidin-3-amine hydrochloride, both high-performance liquid chromatography and gas chromatography can be adapted for this purpose.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the enantioselective analysis of chiral amines and their derivatives. heraldopenaccess.us The direct separation of enantiomers is achieved using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times. eijppr.com
For compounds structurally similar to (S)-Quinuclidin-3-amine, such as 3-quinuclidinol (B22445), polysaccharide-based CSPs like Chiralpak® IC have proven highly effective. researchgate.netnih.gov In a typical method, the analyte is passed through the column using a mobile phase often consisting of a mixture of an alkane (like n-hexane), an alcohol (such as ethanol (B145695) or 2-propanol), and a basic additive (like diethylamine) to improve peak shape and resolution. researchgate.netnih.gov The enantiomeric excess is determined by comparing the peak areas of the two enantiomers. chinesechemsoc.org
Since (S)-Quinuclidin-3-amine lacks a strong chromophore, detection can be challenging. To overcome this, pre-column derivatization with a UV-active agent, such as para-toluenesulfonyl chloride (PTSC), can be employed. nih.gov This process introduces a chromophore into the molecule, allowing for sensitive UV detection at wavelengths like 228 nm or 230 nm. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak IC | researchgate.netnih.gov |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v) | researchgate.netnih.gov |
| Flow Rate | 0.8 mL/min | oup.com |
| Detection | UV at 230 nm (after pre-column derivatization) | researchgate.netnih.gov |
| Column Temperature | 15 °C | oup.com |
| Resolution (Rs) | > 11 | researchgate.net |
Gas chromatography (GC) is another powerful technique for chiral separations, particularly when coupled with a mass spectrometer (GC-MS). dntb.gov.ua However, this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, derivatization is necessary to convert the amine into a more volatile and thermally stable analogue. This process is a common prerequisite for the GC analysis of aromatic amines and other polar compounds. nih.gov
The derivatized enantiomers can then be separated on a chiral capillary column. The choice of derivatizing agent and chiral stationary phase is crucial for achieving successful resolution. While specific GC methods for (S)-Quinuclidin-3-amine are not extensively detailed in the literature, methods for other amines often involve acylation or silylation to increase volatility. nih.govfepbl.com
The development and validation of an analytical method are crucial to ensure its reliability for quantifying the enantiomeric impurity. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov For a chiral HPLC method, validation encompasses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer and other potential impurities. oup.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies of spiked samples. oup.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). oup.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net
Validation studies for the chiral analysis of the related compound 3-(S)-quinuclidinol have demonstrated that a well-developed HPLC method can achieve high precision, accuracy, and sensitivity, suitable for routine quality control. researchgate.netoup.com
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | ucdavis.edu |
| Accuracy (Recovery %) | 98% - 104% | fepbl.com |
| Precision (%RSD) | < 15% | nih.gov |
| LOD | 0.01 - 0.02% w/w | nih.gov |
| LOQ | ~1.5 µg/mL | oup.com |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Biocatalytic Routes
The development of efficient and stereoselective synthetic methods for constructing the quinuclidine (B89598) scaffold is a primary focus of current research. While traditional methods often involve racemic processes or require chiral auxiliaries, new strategies are emerging that offer higher efficiency and stereocontrol. chinesechemsoc.org
A significant advancement is the use of transition-metal catalysis. Researchers have developed an iridium-catalyzed intramolecular allylic dearomatization reaction to asymmetrically construct quinuclidine derivatives. chinesechemsoc.org This method produces a variety of these complex molecules in good to excellent yields (68%–96%) and with outstanding levels of stereoselectivity under mild conditions. chinesechemsoc.org The high diastereoselectivity and enantioselectivity achieved highlight the power of this novel synthetic tool. chinesechemsoc.org
Table 1: Performance of Iridium-Catalyzed Asymmetric Dearomatization for Quinuclidine Synthesis chinesechemsoc.org
| Metric | Result |
| Yield | 68%–96% |
| Diastereoselectivity | Up to >20/1 dr |
| Enantioselectivity | Up to >99% ee |
In parallel with chemical synthesis, biocatalytic routes are being explored as a green and highly selective alternative. Biocatalytic hydrogenation, in particular, shows great promise for the production of chiral quinuclidine derivatives like (R)-3-quinuclidinol from 3-quinuclidinone. researchgate.netnih.gov These processes often utilize oxidoreductases or whole-cell biocatalysts, such as recombinant E. coli, which can achieve exceptional enantiomeric purity (>99.9% ee) and near-quantitative conversion. google.comnih.gov
A key advantage of biocatalysis is its efficiency under mild conditions (e.g., 35°C and 2 bar H₂). researchgate.netfrontiersin.org When compared to traditional metal-based catalysis, biocatalytic systems can demonstrate significantly higher performance metrics. researchgate.netfrontiersin.org
Table 2: Comparison of Biocatalytic vs. Metal-Catalyzed Hydrogenation researchgate.netfrontiersin.org
| Catalyst System | Substrate Loading | Turnover Frequency (TOF) | Total Turnover Number (TTN) |
| Biocatalyst | 50 mM | 65 min⁻¹ | 20,000 |
| Pd/C (Palladium on Carbon) | 50 mM | 0.16 min⁻¹ | 37 |
These biocatalytic methods not only offer a more sustainable manufacturing process but also circumvent the issues of low optical purity often associated with metal catalyst reductions in this context. researchgate.netgoogle.com The discovery of new, robust enzymes like the keto reductase ArQR further pushes the efficiency of these biotransformations, achieving high space-time yields suitable for industrial application. nih.gov
Design and Synthesis of Advanced Quinuclidine-Based Chiral Auxiliaries and Catalysts
The rigid, chiral scaffold of quinuclidine makes its derivatives privileged structures for use as ligands and catalysts in asymmetric synthesis. chinesechemsoc.org They have found application in a range of reactions, including Morita–Baylis–Hillman reactions and Sharpless dihydroxylation. chinesechemsoc.org A major area of future research involves the rational design and synthesis of more advanced chiral auxiliaries and catalysts derived from (S)-Quinuclidin-3-amine.
The design process often involves creating derivatives that can form well-defined chelates with metals, thereby controlling the stereochemical outcome of a reaction. iupac.org For instance, strategies used for other chiral auxiliaries, such as creating chiral acetals for use in Diels-Alder or alkylation reactions, can serve as a blueprint for developing new quinuclidine-based systems. sfu.casfu.ca Such auxiliaries have demonstrated the ability to direct reactions with a high degree of stereochemical induction. sfu.casfu.ca
Furthermore, advanced design principles are being applied to create quinuclidine derivatives with specific functionalities. In medicinal chemistry, for example, researchers have designed novel quinuclidine-based muscarinic agonists by using an oxadiazole ring as a bioisosteric replacement for a traditional ester group. nih.gov This type of molecular modification, aimed at optimizing interactions with biological targets, showcases a sophisticated approach to the synthesis of functional quinuclidine derivatives. nih.gov
Computational Design and Prediction of Quinuclidine Derivatives with Desired Stereochemical Properties
Computational chemistry has become an indispensable tool for accelerating the design and understanding of chiral molecules and catalysts. In the context of quinuclidine chemistry, computational methods are being used to predict the properties of new derivatives and to elucidate the mechanisms that govern their stereoselectivity.
A prominent application is the use of Density Functional Theory (DFT) calculations. chinesechemsoc.org Researchers have successfully employed DFT to create working models of the transition states in metal-catalyzed reactions, providing a clear explanation for the observed high enantioselectivity in the synthesis of quinuclidine derivatives. chinesechemsoc.org These theoretical insights are crucial for optimizing existing catalysts and for the rational design of new ones.
Computer simulations are also used to probe the structure-activity relationships of bioactive quinuclidine derivatives. nih.gov By modeling the interaction between quinuclidine-based ligands and their receptor binding sites, scientists can interpret experimental trends and understand the structural features required for a desired biological profile, such as agonist versus antagonist activity. nih.gov These models can identify key non-covalent interactions, such as hydrogen bonding or cation-π interactions, that are critical for molecular recognition and catalytic enantioselectivity. nih.govharvard.edu
Expanding the Scope of Asymmetric Reactions Catalyzed by (S)-Quinuclidin-3-amine Derivatives
While quinuclidine-based catalysts are already established in several asymmetric transformations, a significant research effort is directed toward expanding their utility to a broader range of chemical reactions. chinesechemsoc.org The development of novel catalysts based on the (S)-quinuclidin-3-amine scaffold is key to unlocking new synthetic possibilities.
One area of active exploration is the asymmetric aza-Michael reaction, which is a powerful method for forming carbon-nitrogen bonds to create valuable nitrogen-containing compounds. beilstein-journals.org Chiral amines, such as derivatives of quinuclidine, are effective organocatalysts for this transformation, often providing products with high yields and excellent enantiomeric excesses. beilstein-journals.org
Beyond organocatalysis, there is great potential for using quinuclidine-amine derivatives as chiral ligands or additives in metal-catalyzed processes. For example, research has shown that the addition of a primary amine can significantly broaden the scope of the titanium-catalyzed asymmetric reduction of imines, leading to chiral secondary amines with very high optical purity (up to 99% ee). nih.gov This suggests a promising role for (S)-quinuclidin-3-amine in enhancing the versatility and efficiency of existing catalytic systems. The overarching goal is the continuous development of more selective and broadly applicable catalysts, a common objective in the field of asymmetric catalysis. nih.gov
Q & A
Q. What are the recommended synthetic routes for (S)-Quinuclidin-3-amine hydrochloride in academic settings?
The synthesis of this compound can be optimized using selective amidation strategies. A validated method involves reacting carboxylic acid chlorides with amines in the presence of imidazole, which suppresses reactivity at tertiary amine sites while promoting primary amine amidation. For example, encenicline—a nicotinic acetylcholine receptor agonist—is synthesized by reacting 7-chloro benzo[b]thiophene-2-carboxylic acid chloride with (R)-quinuclidin-3-amine in the presence of imidazole . This method ensures regioselectivity and high enantiomeric purity, critical for pharmacological applications.
Q. What safety precautions are critical when handling this compound in laboratory environments?
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Store away from oxidizers and moisture .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Acute toxicity data (oral LD₅₀: 300–2000 mg/kg in rats) highlight the need for stringent handling protocols .
Q. How can researchers characterize the purity and structural identity of this compound?
Use a multi-technique approach:
- NMR Spectroscopy : Compare experimental ¹H-NMR peaks (e.g., δ 8.11 ppm for aromatic protons) with reference data .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm >99% (S)-configuration purity .
- Melting Point Analysis : Validate against literature values (e.g., 162.66 g/mol molecular weight) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological interactions?
The (S)-enantiomer exhibits distinct receptor-binding profiles compared to its (R)-counterpart. For instance, (S)-Quinuclidin-3-amine dihydrochloride shows a similarity score of 0.79 in receptor affinity studies, while (R)-analogs score 0.84–0.88 . This stereospecificity is critical for targeting nicotinic acetylcholine receptors (nAChRs) in neurological disorders. Computational docking studies and competitive binding assays (e.g., using radiolabeled α7 nAChR ligands) can quantify enantiomer-specific interactions .
Q. What methodologies are employed to assess the thermal stability and decomposition kinetics of this compound under varying conditions?
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.
- DSC (Differential Scanning Calorimetry) : Detect phase transitions and exothermic decomposition events .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Data from safety sheets indicate instability in humid environments, necessitating anhydrous storage .
Q. How can researchers resolve discrepancies in receptor binding data between this compound and its structural analogs?
Discrepancies often arise from subtle structural variations (e.g., methyl group positioning or bicyclic ring modifications). Strategies include:
- Comparative Binding Assays : Use radioligand displacement (e.g., [³H]-epibatidine for nAChRs) to compare IC₅₀ values across analogs .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic clashes.
- Structure-Activity Relationship (SAR) Analysis : Tabulate affinity scores (e.g., similarity indices) for analogs like Quinuclidin-4-ylmethanamine (score: 0.80) to isolate critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
